![molecular formula C13H13N3O B2878607 N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide CAS No. 1207057-41-7](/img/structure/B2878607.png)
N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide
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Overview
Description
N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide, also known as CPPC, is a chemical compound that has gained interest in the scientific community due to its potential applications in various areas of research. CPPC is a cyclopropane-containing compound that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
Antioxidant Activity
Pyrazole derivatives, such as N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide, have been studied for their antioxidant properties. These compounds can act as radical scavengers, neutralizing free radicals that can cause oxidative stress in cells . This property is crucial in preventing cellular damage that leads to chronic diseases like cancer and heart disease.
Anticancer Activity
The anticancer potential of pyrazole compounds is significant. They have been shown to be cytotoxic to various human cell lines, including colorectal carcinoma cells . The mechanism of action often involves the induction of apoptosis, a programmed cell death process, which is essential for eliminating cancer cells.
Antibacterial and Antifungal Activity
Research has indicated that pyrazole derivatives exhibit promising antibacterial and antifungal activities . These compounds can be designed to target specific bacterial and fungal strains, providing a pathway for the development of new antimicrobial agents in an era where antibiotic resistance is a growing concern.
Antimicrobial Activity
In addition to their antibacterial and antifungal properties, pyrazole derivatives have been screened for broader antimicrobial activity. This includes efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus . The development of new antimicrobial agents is critical in combating infectious diseases.
Antitubercular Activity
The fight against tuberculosis (TB) has been bolstered by the discovery of pyrazole compounds’ antitubercular properties. These compounds have been tested against the M. tuberculosis H37Rv strain, showing potential as new therapeutic agents in TB treatment .
Drug Development
Pyrazole derivatives are common structural units in marketed drugs. Their diverse therapeutic and pharmacological properties make them valuable in drug development, particularly for treatments involving nitrogen-containing rings . The versatility of these compounds allows for the creation of a wide range of drugs with different mechanisms of action.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the mitogen-activated protein kinase 1 .
Mode of Action
It is likely that it interacts with its target protein, leading to changes in the protein’s function and subsequent cellular effects .
Biochemical Pathways
Given its potential interaction with protein kinases, it may influence signal transduction pathways within the cell .
Pharmacokinetics
Similar compounds have shown varied absorption, distribution, metabolism, and excretion profiles .
Result of Action
Based on its potential interaction with protein kinases, it may influence cellular processes such as cell growth, differentiation, and apoptosis .
properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-1-2-10)15-11-5-3-9(4-6-11)12-7-8-14-16-12/h3-8,10H,1-2H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPGFWJMMNFCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide |
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